2,3-Dihydroxypyridine
Overview
Description
2,3-Dihydroxypyridine is an organic compound with the molecular formula C5H5NO2. It is a derivative of pyridine, characterized by the presence of two hydroxyl groups attached to the second and third carbon atoms of the pyridine ring.
Mechanism of Action
Target of Action
2,3-Dihydroxypyridine (DHP) primarily targets voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
DHP works by binding to and blocking these calcium channels . By blocking these channels, DHP is able to decrease blood vessel contraction, leading to a sustained vasodilation . In turn, vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Biochemical Pathways
The biochemical pathways affected by DHP involve the regulation of calcium ion entry into muscle cells. The blockage of calcium channels by DHP leads to decreased muscular contraction of blood vessels, resulting in vasodilation . This vasodilation reduces vascular resistance, leading to a decrease in blood pressure .
Pharmacokinetics
It’s known that dhp is used in the synthesis of new macromolecular chelators by loading dhp on cellulose via linkers .
Result of Action
The primary result of DHP’s action is the reduction of blood pressure due to vasodilation . This is achieved through the blockage of calcium channels, which decreases muscular contraction of blood vessels .
Biochemical Analysis
Biochemical Properties
2,3-Dihydroxypyridine interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the demethylation pathway of nicotine degradation in fungi, interacting with cytochrome P450 monooxygenases, FAD-containing amine oxidase, molybdenum cofactor-containing hydroxylase, and NADH-dependent and FAD-containing hydroxylase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is involved in the nicotine degradation pathway in Aspergillus oryzae 112822, a process that involves complex regulation networks, including detoxification, transport, and oxidative stress response .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in the nicotine degradation pathway, this compound is hydroxylated to form 2-hydroxy-N-methylnicotinamide, which degrades into a novel nicotine metabolite with the formation of carbamic acid .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in Thai swamp buffaloes and Murrah buffaloes, the effects of leucaena (which contains this compound) on the animals varied with the proportion of leucaena in the diet .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For example, it is involved in the nicotine degradation pathway in Aspergillus oryzae 112822 .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with sodium borohydride (NaBH4) or sodium hydroxide (NaOH) under appropriate conditions . Another method includes the catalytic hydrogenation of nitropyridine .
Industrial Production Methods
In industrial settings, this compound is often produced by the catalytic reduction of nitropyridine derivatives. This process typically involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: It can participate in substitution reactions, where one or both hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, quinones, and dihydropyridine derivatives .
Scientific Research Applications
2,3-Dihydroxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal ion interactions and enzyme inhibition.
Industry: It is used in the preparation of macromolecular chelators for metal ion enrichment and extraction.
Comparison with Similar Compounds
2,3-Dihydroxypyridine can be compared with other similar compounds, such as:
2,6-Dihydroxypyridine: Another derivative of pyridine with hydroxyl groups at the second and sixth positions.
2-Hydroxypyridine: A compound with a single hydroxyl group at the second position, used as a catalyst in various chemical reactions.
3-Hydroxy-2-pyridone: A compound similar to this compound but with a ketone group instead of a hydroxyl group at the third position.
The uniqueness of this compound lies in its ability to form stable metal complexes and its potential as an enzyme inhibitor, which distinguishes it from other pyridine derivatives .
Properties
IUPAC Name |
3-hydroxy-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOZGYRTNQBSSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051782 | |
Record name | 3-Hydroxy-2-pyridone | |
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Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown powder; [Alfa Aesar MSDS] | |
Record name | 2,3-Dihydroxypyridine | |
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CAS No. |
16867-04-2, 84719-32-4 | |
Record name | 2,3-Dihydroxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16867-04-2 | |
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Record name | 2,3-Pyridinediol | |
Source | CAS Common Chemistry | |
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Record name | 2,3-Dihydroxypyridine | |
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Record name | 2,3-DIHYDROXYPYRIDINE | |
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Record name | 2(1H)-Pyridinone, 3-hydroxy- | |
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Record name | 3-Hydroxy-2-pyridone | |
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Record name | 3-hydroxy-2-pyridone | |
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Record name | 2,3-DIHYDROXYPYRIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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